Cumene - 68936-98-1

Cumene

Catalog Number: EVT-3569523
CAS Number: 68936-98-1
Molecular Formula: C9H12
C9H12
C6H5CH(CH3)2
Molecular Weight: 120.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cumene appears as a clear colorless liquid with an aromatic odor. Flash point 115°F. Less dense than water and insoluble in water. Vapors heavier than air. May be moderately toxic by inhalation, ingestion and skin absorption.
Cumene is an alkylbenzene that is benzene carrying an isopropyl group.
Cumene is used in a variety of petroleum products. Acute (short-term) inhalation exposure to cumene may cause headaches, dizziness, drowsiness, slight incoordination, and unconsciousness in humans. Cumene has a potent central nervous system (CNS) depressant action characterized by a slow induction period and long duration of narcotic effects in animals. Cumene is a skin and eye irritant. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of cumene in humans. Animal studies have reported increased liver, kidney, and adrenal weights from inhalation exposure to cumene. EPA has classified cumene as a Group D, not classifiable as to human carcinogenicity.
Cumene is a natural product found in Vaccinium virgatum, Vaccinium ashei, and other organisms with data available.
Source and Classification

Cumene is derived from petroleum and is classified as an aromatic hydrocarbon. It falls under the category of alkylaromatic compounds due to its structure, which consists of a benzene ring bonded to an isopropyl group. The cumene process, developed in the mid-20th century, has become the predominant method for cumene production, utilizing readily available raw materials such as benzene and propylene.

Synthesis Analysis

Methods and Technical Details

The synthesis of cumene primarily occurs through the Friedel-Crafts alkylation of benzene with propylene. This reaction typically requires:

  • Catalysts: Lewis acids such as phosphoric acid or aluminum chloride are commonly used.
  • Conditions: The reaction is conducted under high pressure (around 30 atmospheres) and elevated temperatures (approximately 250 °C).
C6H6+C3H6CatalystC9H10\text{C}_6\text{H}_6+\text{C}_3\text{H}_6\xrightarrow{\text{Catalyst}}\text{C}_9\text{H}_{10}

In recent advancements, zeolite catalysts have been employed to enhance selectivity and yield during the alkylation process. A simulation study indicated that optimizing parameters such as the benzene-to-propylene molar ratio can significantly improve product purity and conversion rates .

Chemical Reactions Analysis

Reactions and Technical Details

Cumene participates in several significant reactions, primarily involving oxidation processes. Key reactions include:

  1. Oxidation to Cumene Hydroperoxide:
    • Cumene reacts with oxygen to form cumene hydroperoxide, which is a crucial intermediate in producing phenol and acetone.
    • The reaction mechanism involves the formation of radical species, which can be summarized as:
    C9H10+O2C9H10O2\text{C}_9\text{H}_{10}+\text{O}_2\rightarrow \text{C}_9\text{H}_{10}\text{O}_2
  2. Decomposition of Cumene Hydroperoxide:
    • In acidic conditions, cumene hydroperoxide decomposes to yield phenol and acetone:
    C9H10O2AcidC6H5OH+(CH3)2CO\text{C}_9\text{H}_{10}\text{O}_2\xrightarrow{\text{Acid}}\text{C}_6\text{H}_5\text{OH}+(\text{CH}_3)_2\text{CO}

These reactions highlight cumene's role as a precursor for important industrial chemicals.

Mechanism of Action

Process and Data

The mechanism by which cumene acts in chemical reactions involves radical formation through oxidation. When cumene undergoes oxidation, it generates reactive radicals that facilitate further reactions. The key steps include:

  1. Formation of Cumene Radical:
    • The initial step involves the abstraction of a hydrogen atom from cumene by an oxygen molecule.
  2. Formation of Peroxide Radicals:
    • This radical then reacts with molecular oxygen to form peroxide radicals.
  3. Subsequent Reactions:
    • These radicals can further react with additional cumene molecules or other substrates, leading to complex reaction pathways that ultimately yield phenol and acetone.

This radical mechanism underpins many industrial processes involving cumene.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cumene possesses several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Colorless liquid
    • Odor: Characteristic aromatic
    • Boiling Point: Approximately 152 °C
    • Density: 0.802 g/cm³ at 20 °C
    • Solubility: Slightly soluble in water but miscible with organic solvents.
  • Chemical Properties:
    • Reactivity: Cumene is prone to oxidation, particularly in the presence of catalysts or under elevated temperatures.
    • Stability: It can form peroxides upon prolonged exposure to air or light.

These properties make cumene both valuable and potentially hazardous in industrial applications .

Applications

Scientific Uses

Cumene is primarily utilized in the production of phenol and acetone through the cumene process, which accounts for a significant portion of global phenol production. Beyond this primary application, cumene serves various roles in:

  • Chemical Synthesis: As an intermediate in synthesizing other chemicals such as bisphenol A.
  • Solvent Applications: Due to its solvent properties, it is used in paint thinners and coatings.
  • Research Applications: In laboratories for synthesizing complex organic compounds.
Industrial Synthesis Methodologies for Cumene Derivatives

Catalytic Alkylation Mechanisms in Phenol-Acetone Production

The production of phenol and acetone via cumene relies on a multistep catalytic alkylation process beginning with benzene propylation. Modern industrial processes predominantly employ zeolitic catalysts, with H-Beta and HZSM-5 emerging as superior alternatives to traditional solid phosphoric acid (SPA) or AlCl₃ systems. Density functional theory (DFT) studies reveal that H-Beta zeolite follows a concerted associative mechanism where benzene and propylene co-adsorb before forming a cumene-isopropyl carbocation transition state (activation energy: 85 kJ/mol). In contrast, HZSM-5 operates via a stepwise mechanism involving initial propylene protonation to a sec-propyl carbocation, followed by electrophilic aromatic substitution [1] [2].

Catalyst performance is critically influenced by acidity and pore structure:

  • H-Beta: High selectivity (>99%) at 150–180°C due to larger 12-membered ring pores minimizing di-isopropylbenzene (DIPB) formation
  • HZSM-5: Moderate selectivity (95%) owing to shape selectivity in 10-membered rings but prone to propylene oligomerization
  • SPA: Requires 250°C and 30 atm pressure, generating acidic waste streams [2] [4]

Table 1: Comparative Catalyst Performance in Benzene Alkylation

CatalystTemperature (°C)Benzene:Propylene RatioCumene Selectivity (%)Byproducts
H-Beta150–1803:1>99<1% DIPB
HZSM-5180–2405:195Oligomers, Butylbenzene
SPA2504:195Phosphates, Polypropylenes
AlCl₃-HCl1102:199Heavy alkylates

Transalkylation units convert DIPB back to cumene by reacting it with benzene over acidic catalysts, achieving >99.7% benzene utilization. Recent process intensification integrates alkylation and transalkylation in reactive dividing-wall columns (RDWC), reducing energy use by 30% versus conventional designs [1] [4].

Advanced Oxidation Techniques for Cumene Hydroperoxide Generation

Cumene oxidation to cumene hydroperoxide (CHP) is the pivotal step in phenol-acetone synthesis, with modern techniques emphasizing selectivity control at low conversions (15–25%) to minimize acid-catalyzed decomposition byproducts. Industrial oxidizers operate at 90–120°C and 5 atm oxygen pressure, maintaining CHP selectivity >88% through:

  • Oxygen Mass Transfer Enhancement: Airlift loop reactors with microbubble dispersers achieve volumetric mass transfer coefficients (kₗa) of 0.15 s⁻¹, doubling conventional stirred tank performance [8]
  • Catalytic Modulation: Immobilized N-hydroxymaleimide (St-NHMI-1.5) boosts acetophenone co-production (79.2% selectivity) via radical-mediated pathways, while Zn 2-ethylhexanoate suppresses formic acid generation <0.5 wt% [6] [10]
  • Impurity Management: Alkaline scrubbing (NH₄OH/Na₂CO₃) neutralizes organic acids during oxidation, maintaining pH >6.5 to prevent metal-catalyzed CHP decomposition [5]

Table 2: Oxidation Performance Across Reactor Configurations

Reactor TypeConversion (%)CHP Selectivity (%)Key ByproductsResidence Time (h)
Stirred Tank Cascade2588–90DMPC (4%), AP (2.5%)10–12
Airlift Loop2892DMPC (3.2%), AP (1.8%)8
Microchannel2095DMPC (2.1%), AP (1.2%)1.5

Rigorous Aspen-based modeling confirms three-reactor cascades with intercooling optimize temperature control (ΔT <5°C per stage), reducing hot spots that accelerate dimethyl phenyl carbinol (DMPC) formation [8].

Radical-Mediated Functionalization Pathways in Polymer Modification

Cumene-derived radicals enable hydrocarbon functionalization, particularly in polyethylene (PE) oxo-modification. The cumene/O₂ system generates cumene alkoxyl radicals (*OC(CH₃)₂C₆H₅) at 120–140°C, abstracting hydrogen atoms from PE chains to form alkyl radicals subsequently trapped by oxygen. This yields:

  • Ketone/carbonyl groups (1.2–3.8 mol%)
  • Hydroperoxides (0.8 mol%)
  • Alcohols (0.7 mol%) [3]

Functionalization degrees correlate with property enhancements:

  • Adhesion Strength: Increases from 0.12 MPa (pristine PE) to 1.85 MPa (3.8 mol% oxidized PE) on aluminum substrates
  • Tensile Modulus: Rises by 40% due to chain crosslinking
  • Binuclear Nickel Catalysis: Reduces chain scission by 65% via selective radical transfer, maintaining molecular weight distribution (Đ < 2.3) [3]

The mechanism proceeds through:

  • Cumene + O₂ → Cumene hydroperoxide
  • Homolytic cleavage → Cumyloxyl radical
  • Cumyloxyl radical + PE-H → PE radical + Cumyl alcohol
  • PE radical + O₂ → PE-OO* → Further oxidation

This pathway is scalable to waste PE functionalization, enabling value-added reuse without pre-treatment.

Kinetic Modeling of Cumene Autoxidation Processes

Comprehensive kinetic models for cumene oxidation incorporate radical-chain reactions and catalyst-specific pathways. For uncatalyzed oxidation, the classical scheme involves:

  • Initiation: Cumene + O₂ → ROO* (k₁ = 10⁸ exp(−140,000/RT) L/mol·s)
  • Propagation: ROO* + Cumene → ROOH + R*
  • Termination: ROO* + ROO* → Non-radical products [10]

Nontransition metal catalysts (Zn/Cd/Hg 2-ethylhexanoates) alter kinetics via adduct formation:

\text{Cumene} + \text{M}^{2+} \rightleftharpoons [\text{Cumene} \cdots \text{M}^{2+}] \xrightarrow{\text{O}_2} \text{ROO}^*  

Sensitivity analysis of 45-step mechanistic models reveals:

  • Rate-determining step: H-atom transfer from cumene to peroxyl radical (Eₐ = 140 kJ/mol)
  • Critical intermediates: [Catalyst⋯O₂] adducts (concentration 10⁻⁵–10⁻⁴ M)
  • Cd 2-ethylhexanoate increases CHP accumulation rate 2.3-fold versus Zn at 90°C [10]

Table 3: Kinetic Parameters for Catalytic Cumene Oxidation

CatalystActivation Energy (kJ/mol)Pre-exponential Factor (L/mol·s)CHP Selectivity at 25% Conv. (%)
None1401.2×10¹²88
Zn 2-ethylhexanoate983.5×10⁹91
Cd 2-ethylhexanoate922.8×10⁹90
Carbon nanotubes1054.1×10¹⁰88

Recent models integrate vapor-liquid equilibrium using NRTL parameters for aromatic mixtures, achieving <5% error in predicting oxygen solubility [8].

Reactor Design Innovations for Selectivity Optimization

Modern cumene processes prioritize energy integration and operational flexibility:

  • Reactive Distillation (RD): Combines alkylation and benzene separation in a single column with catalyst-packed sections. Propylene feeds below the reactive zone (180°C, 20 atm), enabling 99.5% propylene conversion while discharging propane inert overhead. Capital costs reduce 42% versus conventional designs [4]
  • Dividing-Wall Columns (DWC): Further integrate transalkylation and product purification, cutting steam usage by 30% through thermal coupling
  • Pressure-Scheduled Control: In oxidation cascades, maintaining reactor pressures at 4–5–3 atm (stages 1–2–3) optimizes O₂ solubility while venting inerts, with temperature inferential control (setpoint: 100±2°C) via coolant flow [8]

Control strategies for RDWC systems:

  • Production Rate: Feed ratio controller (benzene/propylene = 3:1) with cascade temperature override
  • Product Quality: Temperature control at tray 18 (±0.5°C) regulates cumene purity >99.7%
  • Disturbance Rejection: Feedforward compensation for propylene composition changes (±4 mol%) using vapor boilup adjustment

Table 4: Economic Comparison of Cumene Production Technologies

ProcessCapital Cost (MM$)Energy (GJ/ton)TAC (MM$/yr)Cumene Purity (%)
Conventional24.51.858.799.5
Reactive Distillation16.11.125.199.6
RDWC18.30.945.399.7

Microreactor technology (channel width: 500 µm) enhances CHP yield to 95% at 20% conversion by improving interfacial area/volume ratio 10-fold, enabling process miniaturization for distributed manufacturing [8].

Properties

CAS Number

68936-98-1

Product Name

Cumene

IUPAC Name

cumene

Molecular Formula

C9H12
C9H12
C6H5CH(CH3)2

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RWGFKTVRMDUZSP-UHFFFAOYSA-N

Solubility

Insoluble (NIOSH, 2016)
5.10e-04 M
In water, 61.3 mg/L at 25 °C
In water, 50 mg/L at 20 °C
Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride
Soluble in many organic solvents
0.0613 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 0.2 (very poor)
Insoluble

Canonical SMILES

CC(C)C1=CC=CC=C1

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